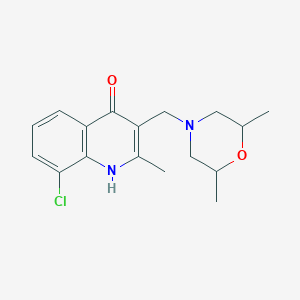![molecular formula C20H19ClN4O3S B5991644 5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-4-CHLORO-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE](/img/structure/B5991644.png)
5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-4-CHLORO-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-4-CHLORO-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound with the molecular formula C20H20ClN3O3S. This compound is known for its unique structure, which includes a benzenesulfonyl group attached to a piperazine ring, a chlorinated phenyl group, and a dihydropyridazinone core.
Preparation Methods
The synthesis of 5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-4-CHLORO-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate by reacting piperazine with benzenesulfonyl chloride under basic conditions.
Chlorination: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Cyclization: The chlorinated intermediate undergoes cyclization with a suitable reagent to form the dihydropyridazinone core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-4-CHLORO-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets.
Pharmacology: Research has focused on the compound’s mechanism of action and its effects on different biological pathways.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-4-CHLORO-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and influencing various biological pathways. For example, it has been shown to interact with dopamine receptors, potentially affecting neurotransmitter signaling and offering therapeutic benefits in neurological disorders .
Comparison with Similar Compounds
When compared to similar compounds, 5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-4-CHLORO-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-6-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE: This compound shares a similar core structure but differs in the position of the chlorine atom.
5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-4-NITROANILINE: This compound has a different substitution pattern on the aromatic ring, leading to distinct chemical and biological properties.
5-OXO-5-{4-[4-(PROPAN-2-YL)BENZENESULFONYL]PIPERAZIN-1-YL}PENTANOIC ACID: This compound features a different core structure but retains the benzenesulfonyl piperazine moiety.
Properties
IUPAC Name |
5-[4-(benzenesulfonyl)piperazin-1-yl]-4-chloro-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c21-19-18(15-22-25(20(19)26)16-7-3-1-4-8-16)23-11-13-24(14-12-23)29(27,28)17-9-5-2-6-10-17/h1-10,15H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPFIHHENZRYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[(1-phenylcyclopropyl)amino]methyl}-2-piperidinone](/img/structure/B5991568.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5991571.png)

![2-[4-[[(E)-(2-chlorophenyl)methylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol](/img/structure/B5991581.png)
![2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B5991588.png)
![ETHYL 2-{2-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YL}ACETATE](/img/structure/B5991594.png)

![2-{1-(2,2-dimethylpropyl)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5991612.png)
![ethyl 3-(2-methoxyethyl)-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinecarboxylate](/img/structure/B5991615.png)
![1-methyl-4-(3-methyl-1-benzofuran-2-yl)-3-pyridin-3-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5991639.png)
![5-(4-methoxyphenyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1,2,4-triazin-3-amine](/img/structure/B5991641.png)
![1-[3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5991642.png)
![3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylpropanamide](/img/structure/B5991643.png)
![3-{[5-(3-cyclohexen-1-yl)-1,2,4-oxadiazol-3-yl]methyl}pyridine trifluoroacetate](/img/structure/B5991653.png)
